molecular formula C7H7FN2O B13523318 5-Fluoro-2-methylpyridine-3-carboxamide

5-Fluoro-2-methylpyridine-3-carboxamide

Cat. No.: B13523318
M. Wt: 154.14 g/mol
InChI Key: NXCXSSVDBNKGPZ-UHFFFAOYSA-N
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Description

5-Fluoro-2-methylpyridine-3-carboxamide is a fluorinated pyridine derivative with the molecular formula C7H7FN2O and a molecular weight of 154.14 g/mol . This compound is also known by its IUPAC name, 5-fluoro-2-methylnicotinamide . It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methylpyridine-3-carboxamide typically involves the fluorination of 2-methylpyridine-3-carboxamide. One common method is the Balz-Schiemann reaction, where 2-amino-3-methylpyridine is converted to 2-fluoro-3-methylpyridine using a diazonium salt intermediate . This intermediate is then oxidized to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound often employs optimized synthetic routes to maximize yield and purity. For example, starting from 2-fluoro-4-methylpyridine, a series of reactions including oxidation and amide formation can be used to produce the compound with high efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methylpyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a carboxylic acid.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 5-Fluoro-2-methylpyridine-3-carboxylic acid.

    Reduction: 5-Fluoro-2-methylpyridine-3-amine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-2-methylpyridine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methylpyridine-3-carboxamide involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to biological targets. This can lead to the modulation of various biochemical pathways, making it a valuable compound for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-methylpyridine-3-carboxamide is unique due to the presence of both a fluorine atom and a carboxamide group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H7FN2O

Molecular Weight

154.14 g/mol

IUPAC Name

5-fluoro-2-methylpyridine-3-carboxamide

InChI

InChI=1S/C7H7FN2O/c1-4-6(7(9)11)2-5(8)3-10-4/h2-3H,1H3,(H2,9,11)

InChI Key

NXCXSSVDBNKGPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)F)C(=O)N

Origin of Product

United States

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